molecular formula C18H28ClNO4 B162377 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride CAS No. 134826-27-0

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride

Cat. No. B162377
CAS RN: 134826-27-0
M. Wt: 357.9 g/mol
InChI Key: ZBLMVVNFLCQLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive drug that has been used for research purposes due to its potent effects on the central nervous system.

Mechanism of Action

MDPV acts as a potent stimulant of the central nervous system by binding to and inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a range of physiological and psychological effects. MDPV also acts as a potent blocker of the norepinephrine and dopamine transporters, leading to a further increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. MDPV also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of increased alertness and arousal. Other effects of MDPV include increased motivation, euphoria, and feelings of well-being.

Advantages and Limitations for Lab Experiments

MDPV has been used extensively in laboratory experiments due to its potent effects on the central nervous system. MDPV has been used to study the effects of psychoactive drugs on neurotransmitter systems, and its use has led to significant advances in our understanding of the mechanisms underlying drug addiction and abuse. However, the use of MDPV in laboratory experiments is limited by its potential for abuse and dependence. Therefore, researchers must take precautions to ensure that MDPV is used safely and responsibly in laboratory settings.

Future Directions

There are several future directions for research on MDPV. One area of research is the development of new drugs that target the same neurotransmitter systems as MDPV but with reduced potential for abuse and dependence. Another area of research is the development of new methods for synthesizing MDPV that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for therapeutic applications in the treatment of psychiatric disorders.

Synthesis Methods

MDPV is a synthetic compound that can be synthesized using various methods. The most common method involves the reaction of propiophenone with methylamine and 3,4-Dimethoxyphenylacetonitrile. The resulting product is then hydrolyzed with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride. Other methods of synthesis involve the use of different reagents and solvents.

Scientific Research Applications

MDPV has been used extensively for scientific research purposes due to its potent effects on the central nervous system. Research studies have focused on the effects of MDPV on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. MDPV has been shown to increase the release of dopamine and inhibit its reuptake, leading to increased levels of dopamine in the brain. This effect is similar to other psychoactive drugs such as cocaine and amphetamines.

properties

CAS RN

134826-27-0

Product Name

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride

Molecular Formula

C18H28ClNO4

Molecular Weight

357.9 g/mol

IUPAC Name

[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C18H27NO4.ClH/c1-4-18(20)23-15-8-11-19(12-9-15)10-7-14-5-6-16(21-2)17(13-14)22-3;/h5-6,13,15H,4,7-12H2,1-3H3;1H

InChI Key

ZBLMVVNFLCQLDH-UHFFFAOYSA-N

SMILES

CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl

Other CAS RN

134826-27-0

synonyms

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-piperidinol propanoate (ester) hydr ochloride

Origin of Product

United States

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